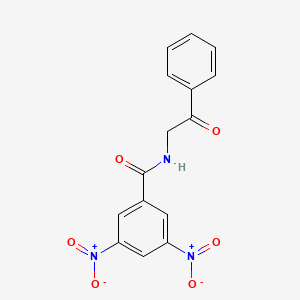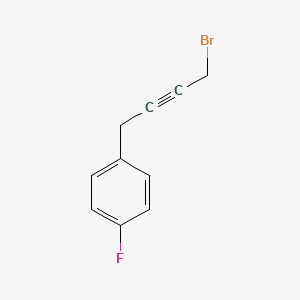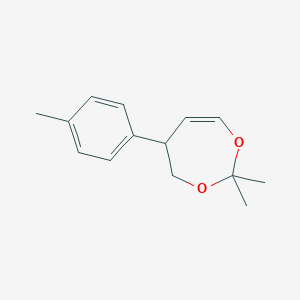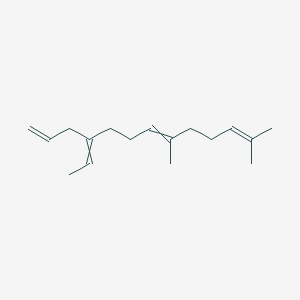
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide is an organic compound known for its unique chemical structure and properties It is a derivative of benzamide, featuring two nitro groups at the 3 and 5 positions on the benzene ring, and a phenacyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide typically involves the nitration of N-(2-oxo-2-phenylethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The phenacyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic aqueous conditions.
Major Products Formed
Reduction: 3,5-Diamino-N-(2-oxo-2-phenylethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dinitro-N-(2-carboxy-2-phenylethyl)benzamide.
Applications De Recherche Scientifique
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.
Mécanisme D'action
The mechanism of action of 3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with molecular targets through its nitro and phenacyl groups. The nitro groups can participate in redox reactions, while the phenacyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitro-N-phenethylbenzamide: Similar structure but lacks the oxo group on the phenacyl moiety.
3,5-Dinitro-N-propylbenzamide: Similar nitro substitution pattern but with a different alkyl chain.
3,5-Dinitro-N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)benzamide: Contains additional substituents on the alkyl chain.
Uniqueness
3,5-Dinitro-N-(2-oxo-2-phenylethyl)benzamide is unique due to the presence of both nitro and phenacyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
138294-98-1 |
|---|---|
Formule moléculaire |
C15H11N3O6 |
Poids moléculaire |
329.26 g/mol |
Nom IUPAC |
3,5-dinitro-N-phenacylbenzamide |
InChI |
InChI=1S/C15H11N3O6/c19-14(10-4-2-1-3-5-10)9-16-15(20)11-6-12(17(21)22)8-13(7-11)18(23)24/h1-8H,9H2,(H,16,20) |
Clé InChI |
GSVUCDLHWYWCDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)






![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)


silane](/img/structure/B14264288.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
